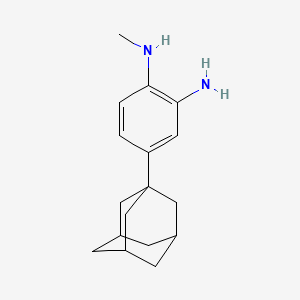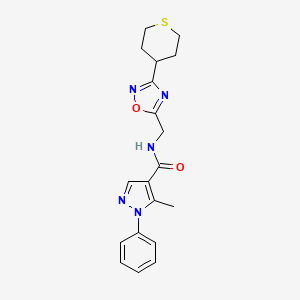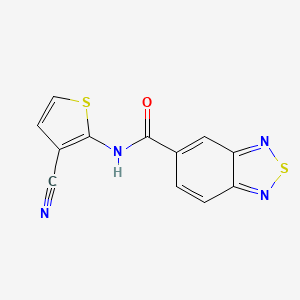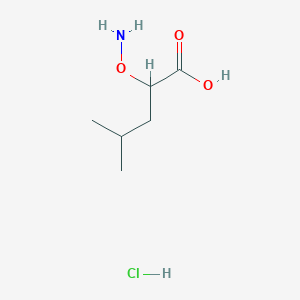
4-(金刚烷-1-基)-N1-甲基苯-1,2-二胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Adamantan-1-yl)-N1-methylbenzene-1,2-diamine is a compound that features an adamantane group attached to a benzene ring, with two amine groups at the 1 and 2 positions of the benzene ring
科学研究应用
4-(Adamantan-1-yl)-N1-methylbenzene-1,2-diamine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential antiviral and anticancer properties.
Materials Science: Due to its unique structure, it is used in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used as a probe in biological studies to understand the interactions of adamantane derivatives with biological systems.
作用机制
Target of Action
It’s worth noting that similar adamantane derivatives have been known to exhibit anti-viral activity, particularly against the dengue virus .
Mode of Action
It’s suggested that similar adamantane derivatives inhibit viral replication by interacting with viral proteins .
Biochemical Pathways
It’s known that adamantane derivatives can interfere with viral replication processes .
Result of Action
Similar adamantane derivatives have shown significant anti-dengue virus serotype 2 activity and low cytotoxicity .
Action Environment
It’s known that the effectiveness of anti-viral agents can be influenced by factors such as temperature, ph, and the presence of other biological molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Adamantan-1-yl)-N1-methylbenzene-1,2-diamine typically involves the introduction of the adamantane group to the benzene ring followed by the addition of the amine groups. One common method involves the reaction of adamantane with benzene derivatives under specific conditions to form the desired product. For instance, adamantane can be reacted with benzene derivatives in the presence of catalysts such as aluminum trichloride or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation can be employed to enhance reaction rates and yields . Additionally, purification methods like column chromatography and recrystallization are used to isolate the final product.
化学反应分析
Types of Reactions
4-(Adamantan-1-yl)-N1-methylbenzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.
相似化合物的比较
Similar Compounds
Amantadine: A well-known antiviral drug that also contains an adamantane group.
Rimantadine: Another antiviral compound similar to amantadine but with different pharmacokinetic properties.
Memantine: Used in the treatment of Alzheimer’s disease, it also features an adamantane core.
Uniqueness
4-(Adamantan-1-yl)-N1-methylbenzene-1,2-diamine is unique due to the presence of both the adamantane group and the benzene ring with two amine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
4-(1-adamantyl)-1-N-methylbenzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2/c1-19-16-3-2-14(7-15(16)18)17-8-11-4-12(9-17)6-13(5-11)10-17/h2-3,7,11-13,19H,4-6,8-10,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTLXUXMQPNFFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-cyclohex-1-en-1-ylethyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2490568.png)
![1-cyclopentanecarbonyl-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2490571.png)
![2-chloro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2490572.png)


![3-ethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2490577.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2490579.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-methylisoxazol-4-yl)methyl)urea](/img/structure/B2490584.png)
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-chloro-2,2-dimethylpropanamide](/img/structure/B2490586.png)
![3-amino-N-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2490587.png)


![[1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanamine dihydrochloride](/img/structure/B2490590.png)
